

Application Note: Gas Chromatography Procedure for Aminocarb Residue Analysis

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Compound of Interest

Compound Name: *Xylylcarb*

Cat. No.: *B1683432*

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Introduction

Aminocarb is a carbamate insecticide used to control a variety of pests in forestry and agriculture.^[1] Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the determination of pesticide residues.^{[2][3]} However, the polar nature of aminocarb makes its direct analysis by GC challenging.^[4] This application note provides a detailed protocol for the analysis of aminocarb residues using GC-MS following a derivatization step to enhance volatility and chromatographic performance. The procedure includes sample extraction using the QuEChERS method, derivatization with heptafluorobutyric anhydride (HFBA), and subsequent GC-MS/MS analysis.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all pesticide residue grade)
- Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate, Heptafluorobutyric Anhydride (HFBA), Triethylamine (TEA)

- Standards: Aminocarb analytical standard, Triphenyl phosphate (TPP) internal standard
- Sample Extraction: 50 mL polypropylene centrifuge tubes, QuEChERS extraction salt packets
- Cleanup: Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄
- Glassware: Vials, volumetric flasks, pipettes, syringes
- Equipment: Vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph with tandem mass spectrometer (GC-MS/MS)

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various matrices.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

For Vegetable and Fruit Samples:

- Homogenize 10-15 g of the sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.[\[5\]](#)
- Add an appropriate amount of internal standard (e.g., TPP).
- Shake vigorously for 1 minute.[\[6\]](#)
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[\[10\]](#)
- Immediately shake vigorously for 1 minute and then centrifuge at ≥ 3000 rcf for 5 minutes.[\[10\]](#)

For Soil Samples:

- For soil with $\geq 70\%$ water content, use 10 g of the sample. For drier soil, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.
- Follow steps 3-7 as described for vegetable and fruit samples.

For Water Samples:

- To a 100 mL water sample, add 30 mL of methylene chloride and shake.
- Dry the methylene chloride layer with anhydrous sodium sulfate.
- Evaporate the extract to dryness.
- Reconstitute the residue in a suitable solvent for the derivatization step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.
- Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.[\[7\]](#)
- Vortex for 30 seconds.
- Centrifuge at ≥ 5000 rcf for 2 minutes.
- The resulting supernatant is the cleaned extract.

Derivatization with Heptafluorobutyric Anhydride (HFBA)

Acylation with HFBA is a common derivatization technique for compounds containing amino groups, improving their volatility and detectability by GC.[\[11\]](#)[\[12\]](#)

- Transfer a known volume (e.g., 100 μ L) of the cleaned extract into a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 50 μ L of ethyl acetate and 50 μ L of HFBA.
- Add a small amount of triethylamine (TEA) to act as a catalyst and acid scavenger.

- Cap the vial and heat at 70°C for 30 minutes.[12]
- After cooling, evaporate the excess reagent and solvent under a nitrogen stream.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The derivatized aminocarb is analyzed using a GC-MS/MS system. The parameters should be optimized for the specific instrument.

- Gas Chromatograph (GC) Conditions:
 - Column: A mid-polarity column such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Inlet Temperature: 250-280°C.
 - Injection Mode: Splitless injection (1-2 µL).
 - Oven Temperature Program:
 - Initial temperature: 60-80°C, hold for 1-2 minutes.
 - Ramp 1: Increase to 180°C at a rate of 25-30°C/min.
 - Ramp 2: Increase to 280-300°C at a rate of 5-15°C/min, hold for 5-10 minutes.[2]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
 - Ion Source Temperature: 230-250°C.[13]

- Transfer Line Temperature: 280°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
- MRM Transitions: The precursor ion for derivatized aminocarb and its product ions need to be determined by infusing the derivatized standard into the mass spectrometer. Based on the underivatized aminocarb, the precursor ion is likely related to the molecular ion of the HFBA derivative.

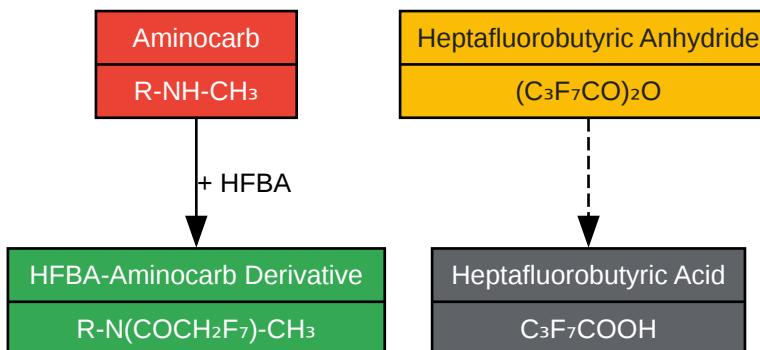
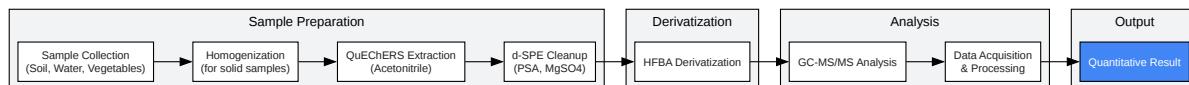
Data Presentation

Quantitative data from validation studies should be summarized for clarity and easy comparison. The following table presents typical performance data that should be generated during method validation.

Parameter	Soil	Water	Vegetables
Recovery (%)	70.5 - 90.3[14]	85 - 110	76.4 - 100.5[14]
RSD (%)	3.63 - 11.32[14]	< 15	2.19 - 10.69[14]
LOD (mg/kg or µg/L)	0.002-0.006[15]	0.007-0.028[16]	0.003-0.008[2]
LOQ (mg/kg or µg/L)	0.005-0.02[15]	0.02 - 0.1	0.01 - 0.05

Note: The values in this table are examples based on similar pesticide residue analyses and should be determined experimentally for this specific method. Recoveries for pesticides in soil can range from 68.5% to 112.1% with relative standard deviations between 1.8% and 6.2%.^[3] For vegetables, average recoveries can be between 74.7% and 93.2% with relative standard deviations from 8.08% to 9.17%.^[2]

Workflow and Pathway Diagrams



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